2-Methoxy-5-(thiophen-3-YL)nicotinic acid
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Overview
Description
2-Methoxy-5-(thiophen-3-yl)nicotinic acid is a heterocyclic compound that features a nicotinic acid core substituted with a methoxy group at the 2-position and a thiophene ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(thiophen-3-yl)nicotinic acid typically involves the functionalization of a nicotinic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(thiophen-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Methoxy-5-(thiophen-3-yl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(thiophen-3-yl)nicotinic acid is not well-characterized. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The methoxy and thiophene groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(thiophen-2-yl)nicotinic acid
- 2-Methoxy-5-(furan-3-yl)nicotinic acid
- 2-Methoxy-5-(pyridin-3-yl)nicotinic acid
Uniqueness
2-Methoxy-5-(thiophen-3-yl)nicotinic acid is unique due to the specific positioning of the methoxy and thiophene groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may offer distinct advantages in terms of stability and interaction with biological targets .
Properties
IUPAC Name |
2-methoxy-5-thiophen-3-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-10-9(11(13)14)4-8(5-12-10)7-2-3-16-6-7/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVQLTYKBWHSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CSC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686912 |
Source
|
Record name | 2-Methoxy-5-(thiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-22-2 |
Source
|
Record name | 2-Methoxy-5-(thiophen-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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